![molecular formula C19H20N2OS B2842260 3-(3,4-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione CAS No. 1019148-84-5](/img/structure/B2842260.png)
3-(3,4-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione
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Overview
Description
The compound is a derivative of oxadiazocine, which is a class of organic compounds containing a ring made up of one oxygen atom, two nitrogen atoms, and three carbon atoms .
Molecular Structure Analysis
The molecular structure would be based on the oxadiazocine ring, with the various groups attached at the specified positions. The 3,4-dimethylphenyl group would be a phenyl (benzene) ring with methyl groups at the 3 and 4 positions .Chemical Reactions Analysis
The chemical reactions that this compound would undergo would depend on the conditions and reagents present. The compound could potentially undergo reactions at the oxadiazocine ring or at the various functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure and the presence of the various functional groups. These could include properties such as melting point, boiling point, solubility, and reactivity .Scientific Research Applications
- Background : Fused heterocyclic compounds and 1,2,3-triazoles are promising drug scaffolds in pharmacology due to their broad spectrum of biological activities .
- Molecular Docking : Molecular docking studies confirmed the binding affinity of the compound with the EGFR site .
- Neurotoxicity Study : This novel pyrazoline derivative was evaluated for its neurotoxic potential using behavioral parameters, acetylcholinesterase (AChE) activity, and malondialdehyde (MDA) levels in the brain of alevins .
- Synthesis : The compound 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone was prepared via mechanochemical process by mixing 4-methoxybenzaldehyde and 3,4-(dimethoxy)phenyl methyl ketone in the presence of sodium hydroxide .
Anticancer Activity
Neurotoxic Potential
Mechanochemical Synthesis
Hybrid Compounds
These applications highlight the diverse potential of this compound in cancer research, neurotoxicity studies, and synthetic methodologies. Researchers continue to explore its properties and applications, making it an exciting area of investigation. 🌟
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
10-(3,4-dimethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-11-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-12-8-9-14(10-13(12)2)21-18(23)20-16-11-19(21,3)22-17-7-5-4-6-15(16)17/h4-10,16H,11H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXJUWDYPLPYOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=S)NC3CC2(OC4=CC=CC=C34)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione |
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